![molecular formula C17H23N3S B12585424 N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine CAS No. 648419-46-9](/img/structure/B12585424.png)
N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine is a compound that features an imidazole ring, a phenylsulfanyl group, and a cyclopentane ring. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties . The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine involves multiple steps. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using glyoxal and ammonia.
Attachment of the Propyl Chain: The propyl chain is introduced through a nucleophilic substitution reaction.
Incorporation of the Phenylsulfanyl Group: The phenylsulfanyl group is added via a thiol-ene reaction.
Cyclopentane Ring Formation: The cyclopentane ring is formed through a cyclization reaction.
Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This may include using catalysts, optimizing reaction conditions, and employing continuous flow techniques.
Analyse Des Réactions Chimiques
N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with halogens or other electrophiles.
Addition: The phenylsulfanyl group can participate in addition reactions with alkenes or alkynes.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized or reduced derivatives, substituted imidazole compounds, and addition products.
Applications De Recherche Scientifique
N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities. The phenylsulfanyl group can interact with thiol groups in proteins, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine can be compared with other imidazole-containing compounds:
1-(3-Aminopropyl)imidazole: Similar in structure but lacks the phenylsulfanyl and cyclopentane groups.
N-[3-(1H-Imidazol-1-yl)propyl]-1-methylpiperidin-4-amine: Contains a piperidine ring instead of a cyclopentane ring.
N-(3-(1H-Imidazol-1-yl)propyl)-9H-purin-6-amine: Features a purine ring instead of a phenylsulfanyl group.
The uniqueness of this compound lies in its combination of the imidazole ring, phenylsulfanyl group, and cyclopentane ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
648419-46-9 |
|---|---|
Formule moléculaire |
C17H23N3S |
Poids moléculaire |
301.5 g/mol |
Nom IUPAC |
N-(3-imidazol-1-ylpropyl)-2-phenylsulfanylcyclopentan-1-amine |
InChI |
InChI=1S/C17H23N3S/c1-2-6-15(7-3-1)21-17-9-4-8-16(17)19-10-5-12-20-13-11-18-14-20/h1-3,6-7,11,13-14,16-17,19H,4-5,8-10,12H2 |
Clé InChI |
PIBZBSHNPNLBNP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)SC2=CC=CC=C2)NCCCN3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


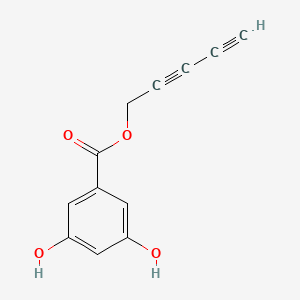
![2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate](/img/structure/B12585356.png)
![1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585357.png)
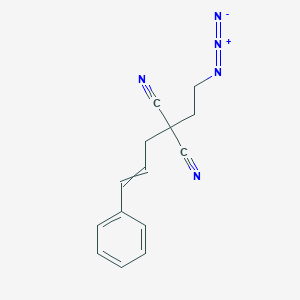
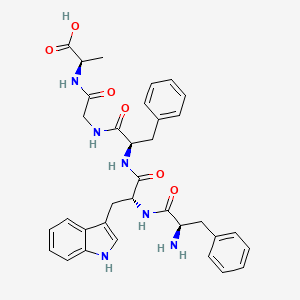

![Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12585397.png)
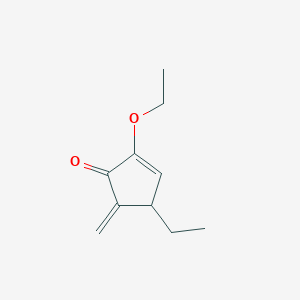
![11-[4-Methoxy-3-(methylsulfanyl)phenyl]undeca-2,4,6,8,10-pentaenal](/img/structure/B12585407.png)
![3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid](/img/structure/B12585417.png)

![2-({[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}methyl)benzonitrile](/img/structure/B12585433.png)
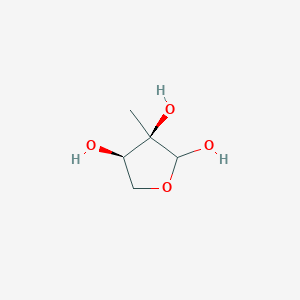
![5-[4-(4-Chlorophenoxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12585439.png)
